

# CCG258208 stability storage conditions

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**Compound Focus:** CCG258208

Cat. No.: S3316857

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## Stability & Storage Specifications

The following table summarizes the key physicochemical and storage information for **CCG258208** to help you plan your experiments effectively.

Property	CCG258208 (Free Base)	CCG258208 Hydrochloride
Molecular Formula	C <sub>24</sub> H <sub>25</sub> FN <sub>4</sub> O <sub>4</sub> [1]	C <sub>24</sub> H <sub>26</sub> ClFN <sub>4</sub> O <sub>4</sub> [2]
Molecular Weight	452.48 g/mol [1]	488.94 g/mol [2]
Recommended Long-Term Storage	-20°C for 12 months (as a solid powder) [3]	-20°C for 3 years (as a solid powder) [2]
Short-Term/Alternate Storage	4°C for 6 months (as a solid powder) [3]	4°C for 2 years (as a solid powder) [2]
Stock Solution in DMSO	-80°C for 6 months; -20°C for 6 months [3]	-80°C for 6 months; -20°C for 1 month [2] [4]
Critical Handling Note	Keep the powder <b>desiccated</b> and store in a <b>sealed container</b> to protect from moisture [2] [1].	

| **Solubility (for HCl salt)** | **DMSO:** ~250 mg/mL (~511 mM) [2] [4] **PBS:** ~50 mg/mL (~102 mM) [2] ||

## Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when using **CCG258208**.

### Q1: My stock solution has precipitated after storage. What should I do?

- **Cause:** This is often due to water absorption by DMSO (hygroscopicity) or freeze-thaw cycles, which can cause the compound to crash out of solution [2].
- **Solution:**
  - **Briefly warm** the solution in a 37°C water bath and vortex gently to re-dissolve.
  - **Sonication** can also aid in re-dissolving the compound [2] [4].
  - **Prevention:** Always aliquot your stock solutions into single-use vials to minimize freeze-thaw cycles. Use fresh, dry DMSO from a newly opened bottle.

### Q2: What are the critical parameters for preparing in vivo dosing formulations?

- **Stability:** Once prepared, the in vivo formulation should be used immediately on the same day for best results [4].
- **Clarity:** Ensure a clear solution is achieved by adding co-solvents sequentially and mixing well at each step. If the solution is unclear, it may indicate incomplete dissolution or compound precipitation [2].
- **Recommended Formulations (for HCl salt):**
  - **10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline** [2] [4]
  - **10% DMSO + 90% Corn Oil** (ideal for longer dosing periods) [2] [4]

**Q3: Why is the hydrochloride salt form often preferred for in vivo studies?** The hydrochloride (HCl) salt of **CCG258208** generally offers **enhanced water solubility** and **improved stability** compared to the free base, which is advantageous for formulating dosing solutions for animal studies [1] [4]. The biological activity at equivalent molar concentrations is comparable between the two forms.

## Experimental Protocols & Workflows

Below are detailed methodologies for key experiments citing **CCG258208**, as reported in the literature.

### Protocol 1: In Vitro Cardiomyocyte Contractility Assay [2] [1] [5]

This protocol measures the direct functional impact of GRK2 inhibition on heart muscle cells.

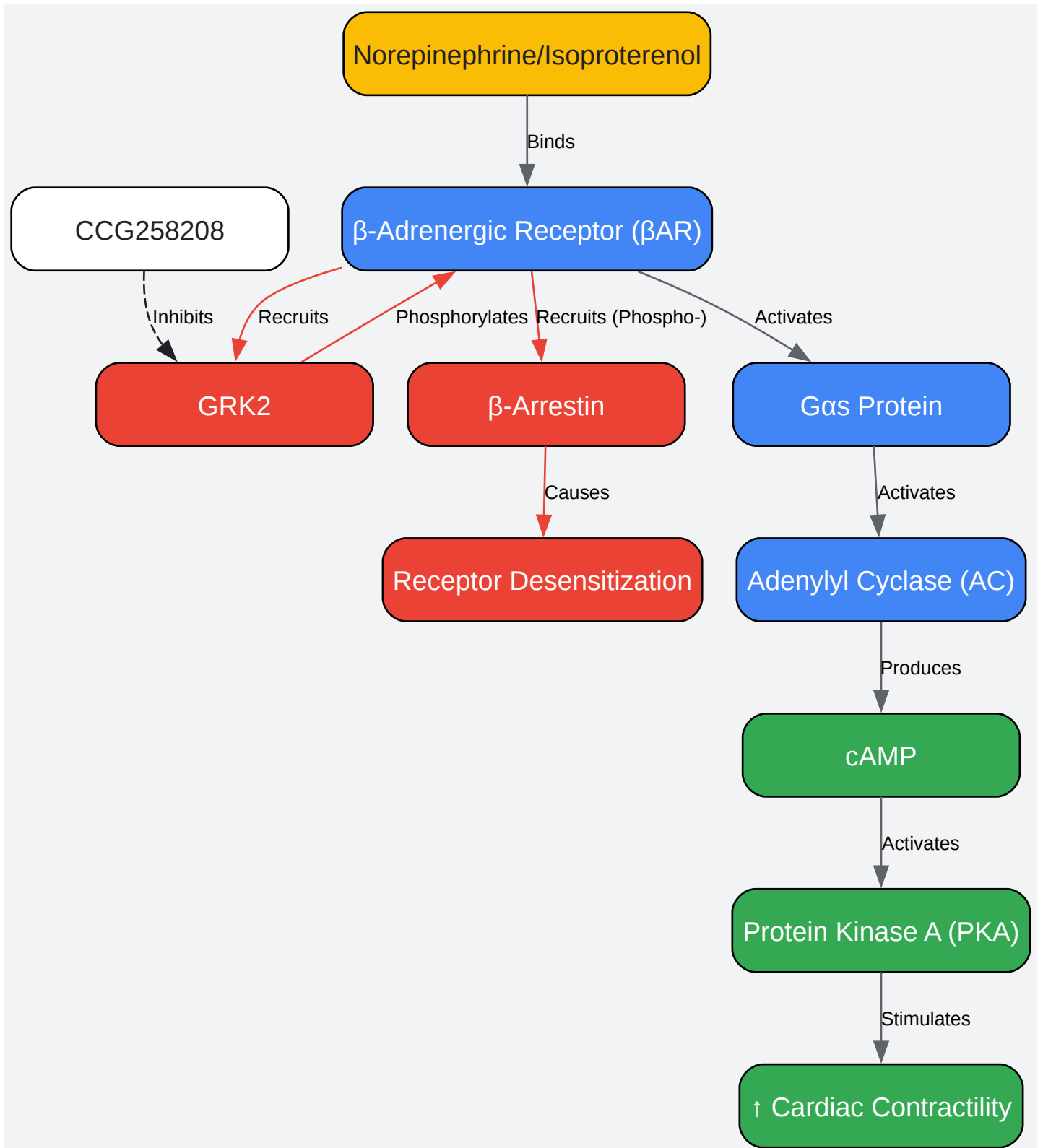
- **Cell Type:** Isolated mouse cardiomyocytes.
- **Treatment:**
  - Prepare a working solution of **CCG258208** in an appropriate buffer.
  - Incubate cardiomyocytes with **CCG258208** at concentrations of **0.1, 0.5, and 1  $\mu\text{M}$** .
  - The incubation time is short, typically **10 minutes**.
- **Stimulation & Measurement:**
  - Stimulate the cells with a  $\beta$ -adrenergic receptor ( $\beta\text{AR}$ ) agonist like **isoproterenol**.
  - Measure the resulting change in cell contractility (e.g., using a ionOptix or similar system).
- **Expected Result:** **CCG258208** treatment should demonstrate a significant increase in  $\beta\text{AR}$ -stimulated contractility, observable even at the low concentration of **0.1  $\mu\text{M}$**  [2] [1].

## Protocol 2: In Vivo Efficacy Study in Mouse Heart Failure Models [5]

This describes the dosing regimen used to demonstrate therapeutic efficacy in preclinical models.

- **Animal Model:** CD-1 mice with heart failure induced by myocardial infarction (MI) or pressure overload (TAC).
- **Dosage & Administration:**
  - Treatment begins **2 weeks post-MI** or at the onset of heart failure.
  - Administer **CCG258208** via **intraperitoneal (IP) injection**.
  - An effective dose used in studies is **2 mg/kg/day** (a high dose from a dose-response study that also included 0.1 and 0.5 mg/kg/day) [5].
- **Pharmacokinetics:** A single IP administration at 10 mg/kg showed total plasma drug levels exceeding the GRK2  $\text{IC}_{50}$  for over **7 hours** [2].
- **Functional Assessment:** Cardiac function is typically monitored serially using **transthoracic echocardiography** to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) [5].

To better understand the scientific rationale behind these experiments, the following diagram illustrates the core signaling pathway that **CCG258208** targets.



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Diagram: GRK2 Inhibition in Cardiac Signaling. **CCG258208** blocks GRK2 from phosphorylating the  $\beta$ -Adrenergic Receptor, preventing  $\beta$ -arrestin recruitment and receptor desensitization. This preserves cAMP production and enhances cardiac contractility [6] [5].

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